4,4'-bis(mercaptomethyl)biphenyl

Catalog No.
S1931329
CAS No.
43012-19-7
M.F
C14H14S2
M. Wt
246.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-bis(mercaptomethyl)biphenyl

CAS Number

43012-19-7

Product Name

4,4'-bis(mercaptomethyl)biphenyl

IUPAC Name

[4-[4-(sulfanylmethyl)phenyl]phenyl]methanethiol

Molecular Formula

C14H14S2

Molecular Weight

246.4 g/mol

InChI

InChI=1S/C14H14S2/c15-9-11-1-5-13(6-2-11)14-7-3-12(10-16)4-8-14/h1-8,15-16H,9-10H2

InChI Key

XFHIDPOTWOFDEM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CS)C2=CC=C(C=C2)CS

Canonical SMILES

C1=CC(=CC=C1CS)C2=CC=C(C=C2)CS

Currently Available Information:

  • Chemical databases like SpectraBase: acknowledge the existence of the compound but do not provide details on its research applications.
  • Some commercial suppliers (Key Organics: ) list the compound but without any mention of its research use.

Future Research Potential:

The presence of the functional groups in the molecule suggests some potential research areas:

  • Thiol Chemistry: The thiol group (S-H) can participate in various reactions, and research could explore its reactivity in this molecule.
  • Aromatic Rings: The two aromatic rings in the molecule could be of interest for studies in areas like material science or medicinal chemistry due to their ability to interact with other molecules.

4,4'-bis(mercaptomethyl)biphenyl is an organic compound with the molecular formula C₁₄H₁₄S₂ and a molecular weight of 246.39 g/mol. It consists of two mercaptomethyl groups (-CH₂SH) attached to a biphenyl structure, which is characterized by two phenyl rings connected by a single bond. This compound is notable for its thiol functional groups, which provide unique chemical properties and reactivity, making it useful in various applications, particularly in polymer chemistry and materials science .

  • No scientific research on the mechanism of action of 4,4'-Biphenyldimethanthiol is available in open-access sources [].
  • As with any unknown compound, it is advisable to handle 4,4'-Biphenyldimethanthiol with caution due to lack of data on its safety profile. This includes wearing appropriate personal protective equipment (PPE) when handling the substance [].

Future Research Directions

  • 4,4'-Biphenyldimethanthiol appears to be a less-studied compound. Further research could explore its synthesis, properties, potential applications, and safety profile.
Due to its mercaptomethyl groups. Key reactions include:

  • Oxidation Reactions: The thiol groups can be oxidized to form disulfides, which can further react in polymerization processes.
  • Polycondensation: It can undergo polycondensation reactions to form linear polythioesters when reacted with phthaloyl chlorides or other acylating agents .
  • Metal Coordination: The thiol groups can coordinate with metal ions, enhancing the compound's utility in catalysis and sensor applications .

While specific biological activities of 4,4'-bis(mercaptomethyl)biphenyl are not extensively documented, compounds containing thiol groups are known for their antioxidant properties. Thiols can scavenge free radicals and may have potential applications in biomedical fields. Additionally, studies have shown that similar compounds exhibit antimicrobial activity, suggesting potential biological relevance .

Several methods exist for synthesizing 4,4'-bis(mercaptomethyl)biphenyl:

  • Direct Alkylation: Biphenyl can be treated with formaldehyde and hydrogen sulfide in the presence of a catalyst to yield 4,4'-bis(mercaptomethyl)biphenyl.
  • Nucleophilic Substitution: The introduction of mercaptomethyl groups can be achieved through nucleophilic substitution reactions involving suitable alkyl halides and sodium sulfide.
  • Polymerization Techniques: Interfacial polycondensation methods have been employed to synthesize this compound from various thiol and acyl chloride precursors .

4,4'-bis(mercaptomethyl)biphenyl has several applications:

  • Polymer Chemistry: It serves as a building block for synthesizing polythioesters and other polymeric materials.
  • Sensor Development: The compound's ability to form complexes with metal ions makes it useful in sensor technologies.
  • Antioxidant Additives: Its potential antioxidant properties may allow its use in formulations aimed at reducing oxidative stress in various applications .

Research has focused on the interaction of 4,4'-bis(mercaptomethyl)biphenyl with silver nanoparticles. Studies utilizing surface-enhanced Raman scattering have shown that this compound can adsorb onto silver surfaces, indicating its potential for use in enhancing the sensitivity of spectroscopic techniques. Density functional theory calculations have also been employed to understand these interactions at a molecular level .

Several compounds share structural or functional similarities with 4,4'-bis(mercaptomethyl)biphenyl:

Compound NameStructure CharacteristicsUnique Features
4,4'-BiphenyldithiolTwo thiol groups on biphenylStronger reducing properties due to two thiols
2,2'-BithiolTwo thiol groups on a biphenylene structureDifferent spatial orientation affects reactivity
1,2-BenzenedithiolTwo thiol groups on a benzene ringMore reactive due to proximity of thiols
3,3'-Thiodipropionic AcidDithiol with a propionic acid tailUsed as a chain extender in polymers

The uniqueness of 4,4'-bis(mercaptomethyl)biphenyl lies in its symmetrical structure and the positioning of the mercaptomethyl groups on the biphenyl backbone, which influences its reactivity and application potential compared to other dithiol compounds.

XLogP3

4.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

NSC650744

Dates

Modify: 2024-04-15

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